molecular formula C16H24N4O2S B6444600 N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2548995-69-1

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6444600
CAS No.: 2548995-69-1
M. Wt: 336.5 g/mol
InChI Key: BHKBJHYJRJOCFS-UHFFFAOYSA-N
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Description

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can be compared with other compounds that feature similar structural motifs, such as:

The uniqueness of this compound lies in its combination of these structural motifs, which may confer unique biological and chemical properties.

Properties

IUPAC Name

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c21-23(22,14-6-7-14)19-13-5-2-8-20(10-13)16-9-15(17-11-18-16)12-3-1-4-12/h9,11-14,19H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKBJHYJRJOCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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